(R)-Pyrrolidin-2-ylmethanamine dihydrochloride
Overview
Description
“®-Pyrrolidin-2-ylmethanamine dihydrochloride” is a potent, ATP-competitive cdk and CK1 inhibitor . It is soluble in water to 100 mM and in DMSO to 100 mM . The CAS Number is 1241675-76-2 .
Physical And Chemical Properties Analysis
“®-Pyrrolidin-2-ylmethanamine dihydrochloride” has a melting point of 190-195 °C . It is soluble in methanol and water . The compound is a white to tan powder .Scientific Research Applications
Synthesis and Chemical Reactions
- Cycloaddition Reactions : Pyrrolidines, which include derivatives of "(R)-Pyrrolidin-2-ylmethanamine dihydrochloride," are pivotal in cycloaddition reactions. The study of pyrrolidines chemistry is vital for modern science due to their biological effects and applications in medicine, dyes, and agrochemical substances. For instance, a study highlighted the synthesis of pyrrolidines through [3+2] cycloaddition, leading to the development of new compounds under mild conditions (Magdalena Żmigrodzka et al., 2022).
Medicinal Chemistry
- Anticancer Activity : Piperazine-2,6-dione derivatives, synthesized from reactions involving pyrrolidin-2-ylmethanamine, displayed significant anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers. This suggests the compound's utility in developing potent anticancer agents (Sandeep Kumar et al., 2013).
Neurological Applications
- Nicotinic Acetylcholine Receptor Affinity : Research on tetrahydrofuran-2-ylmethylamines, related to pyrrolidin-2-ylmethanamine, has shown that these compounds exhibit affinity for nicotinic acetylcholine receptor subtypes. This suggests potential applications in developing treatments for neurological disorders (M. Limbeck, D. Gündisch, 2003).
Catalysis and Organic Synthesis
- Chelation-assisted Transformations : Studies on the Rh-catalyzed carbonylation of alkynes with pyridin-2-ylmethanamine demonstrate the compound's role in synthesizing maleimide derivatives, showcasing its importance in organic synthesis and catalysis (Satoshi Inoue et al., 2007).
Photodynamic Therapy
- Cancer Treatment : The formation of an iron(III) complex involving pyridin-2-ylmethanamine and its application in photodynamic therapy for breast cancer has been explored. This complex exhibits high anti-proliferation efficiency under light irradiation, offering a promising approach to cancer treatment (Zhong‐Hong Zhu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-5-2-1-3-7-5;;/h5,7H,1-4,6H2;2*1H/t5-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRLFKCODRAOAY-ZJIMSODOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20523584 | |
Record name | 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Pyrrolidin-2-ylmethanamine dihydrochloride | |
CAS RN |
119020-04-1 | |
Record name | 1-[(2R)-Pyrrolidin-2-yl]methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20523584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 119020-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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